(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
The compound "(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone" is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, a piperazine ring at position 7, and a 2-(trifluoromethyl)phenyl methanone moiety. Its molecular complexity arises from the fusion of aromatic and heterocyclic systems, which are known to influence pharmacological properties such as receptor binding affinity, metabolic stability, and bioavailability.
Properties
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O2/c1-35-16-8-6-15(7-9-16)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)17-4-2-3-5-18(17)23(24,25)26/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHSANKVYBBPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound known as (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex heterocyclic molecule that incorporates a triazole-pyrimidine core. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The compound can be broken down into key structural components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Pyrimidine Core : A six-membered ring with two nitrogen atoms.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms.
- Methoxy and Trifluoromethyl Substituents : These groups enhance the compound's biological activity and solubility.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Research indicates that compounds with similar triazole and pyrimidine structures exhibit potent antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with cell wall synthesis or by acting on specific bacterial enzymes.
- Case Studies : In vitro studies have shown that derivatives of triazolo-pyrimidines demonstrate significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative | MRSA | 0.68 | |
| Triazole-Pyrimidine Hybrid | E. coli | 2.96 |
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation. Studies indicate that triazolo-pyrimidines can block pathways critical for tumor growth and metastasis .
- Cell Line Studies : Preliminary studies on various cancer cell lines have indicated that such compounds can induce apoptosis and inhibit cell cycle progression.
Enzyme Inhibition
The interaction of this compound with specific enzymes is a focal point for its biological activity:
- Target Enzymes : The compound may act as an inhibitor for enzymes such as kinases and proteases, which are crucial in various signaling pathways.
- Binding Affinity Studies : Molecular docking simulations suggest strong binding interactions with target enzymes, which could lead to the development of new therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Functional Groups Influence : The presence of the methoxy group enhances lipophilicity and may improve membrane permeability, while the trifluoromethyl group can increase metabolic stability.
- Comparative Analysis : Compounds with similar scaffolds have been analyzed for their biological activities, revealing that variations in substituents significantly affect potency and selectivity against specific targets .
Scientific Research Applications
Structural Characteristics
This compound features:
- A triazole moiety, which is known for its diverse biological activities.
- A piperazine ring that may enhance pharmacological properties.
- Methoxy-substituted phenyl groups that can influence the compound's interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps using solvents like ethanol or dimethylformamide and catalysts such as sodium hydroxide or acetic acid. The reaction conditions can significantly affect the yield and purity of the final product. Analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reactions and confirm product formation.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound's structure suggests potential effectiveness against various pathogens, including bacteria and fungi. Studies have demonstrated that modifications in the triazole ring can enhance antimicrobial potency.
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. The presence of the piperazine ring in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it could target specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
Inhibition of Kinases
Recent studies have focused on the inhibition of essential kinases such as PfGSK3 and PfPK6, which are considered novel drug targets for combating resistance to traditional therapies in diseases like malaria. The synthesized compounds were screened for their ability to inhibit these kinases, with some derivatives showing promising results in terms of potency and selectivity .
Case Studies
- Inhibition of Plasmodial Kinases : A study evaluated various triazole derivatives for their inhibitory effects on PfGSK3 and PfPK6. Compounds were screened at 1 μM concentration, with those exhibiting ≥70% inhibition undergoing further dose-response testing. Results indicated significant activity, suggesting that structural modifications could lead to enhanced efficacy against malaria .
- Antimicrobial Activity : Another investigation highlighted the broad-spectrum antimicrobial properties of triazole derivatives. The study reported that specific substitutions on the triazole ring improved activity against resistant strains of bacteria, indicating a potential pathway for developing new antibiotics .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step protocols, starting with the construction of the triazolo[4,5-d]pyrimidine core. For example:
- Step 1 : Condensation of 4-methoxyphenyl triazole precursors with pyrimidine derivatives under reflux conditions (e.g., acetic acid/HCl at 60–65°C for 30 minutes) .
- Step 2 : Piperazine coupling via nucleophilic substitution, often using DMF or chloroform as solvents .
- Step 3 : Final methanone formation via Friedel-Crafts acylation with 2-(trifluoromethyl)benzoyl chloride . Key optimization parameters : Temperature (reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., Lewis acids for acylation).
Q. What characterization techniques are essential for confirming its structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., δ 3.75 ppm for methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed m/z 356 [M⁺] for analogous triazolo-pyrimidines) .
- X-ray Crystallography : To resolve ambiguities in stereochemistry or ring conformations (e.g., mean σ(C–C) = 0.003 Å in triazolo derivatives) .
- Infrared Spectroscopy (IR) : Peaks at 1682 cm⁻¹ (C=O) and 1257 cm⁻¹ (C-O) for functional group validation .
Q. What are the initial steps for assessing its biological activity?
- Target Selection : Prioritize enzymes/receptors with structural homology to known triazolo-pyrimidine targets (e.g., kinases, GPCRs) .
- In Vitro Assays :
- Enzyme inhibition (IC₅₀) using fluorescence-based assays .
- Antimicrobial activity via broth microdilution (MIC values) .
Advanced Research Questions
Q. How to address low yield in the final coupling step?
- Problem : Low yields (~30%) in piperazine-methanone coupling.
- Solutions :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) to enhance acylation efficiency .
- Solvent Optimization : Replace DMF with dichloromethane to reduce side reactions .
- Temperature Gradient : Perform reactions at 0°C to stabilize intermediates .
Q. How to resolve contradictions in biological assay results?
- Case Study : Discrepancies between enzyme inhibition (IC₅₀ = 50 nM) and cell-based assays (EC₅₀ = 1 µM).
- Approach :
- Orthogonal Assays : Confirm binding affinity via SPR or ITC .
- Solubility Testing : Use dynamic light scattering (DLS) to rule out aggregation artifacts .
- Metabolic Stability : Assess liver microsome degradation to identify rapid clearance .
Q. What strategies improve solubility for in vivo studies?
- Chemical Modifications :
Q. How to use computational methods to predict its targets?
- Molecular Docking : Screen against Protein Data Bank (PDB) targets using AutoDock Vina (e.g., DPP-IV for diabetes applications) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with activity .
- MD Simulations : Simulate binding stability over 100 ns trajectories (AMBER force field) .
Methodological Guidance
Q. How to design analogs to explore structure-activity relationships (SAR)?
- Variable Substituents :
| Position | Modifications | Biological Impact |
|---|---|---|
| 4-Methoxyphenyl | Replace with 4-ethoxyphenyl | ↑ Lipophilicity (LogP +0.5) |
| Trifluoromethyl | Substitute with cyano | ↓ Metabolic stability |
Q. How to optimize purification techniques?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
